N-[3-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The acetylation of the amino groups is achieved using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(acetylamino)phenyl)-3-nitrobenzamide
- N-(3-(acetylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N4O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c1-10(2)22(13(5)24)18-19-11(3)16(26-18)17(25)21-15-8-6-7-14(9-15)20-12(4)23/h6-10H,1-5H3,(H,20,23)(H,21,25) |
InChI Key |
KIVBFBALSCNHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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